5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride
Description
Properties
IUPAC Name |
5-(3-methoxyazetidin-3-yl)-1-methyltriazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-6(3-9-10-11)7(12-2)4-8-5-7;;/h3,8H,4-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCKADWDARIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CNC2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in acetonitrile at 65°C for several hours.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Combination of Azetidine and Triazole Rings: The final step involves combining the azetidine and triazole rings to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing the triazole moiety are known for their antimicrobial properties. Research has demonstrated that derivatives of triazoles exhibit significant activity against a range of bacterial and fungal pathogens. For instance, studies have shown that 1,2,4-triazole derivatives can inhibit the growth of strains like Candida albicans and Pseudomonas aeruginosa .
-
Anticancer Properties :
- The triazole ring has been linked to anticancer activity through various mechanisms. It is believed that modifications in the triazole structure can enhance selectivity and efficacy against cancer cell lines. For example, some synthesized triazole derivatives have been evaluated for their ability to induce apoptosis in tumor cells and inhibit specific kinases involved in cancer progression .
-
Enzyme Inhibition :
- Research indicates that triazole compounds can act as inhibitors of specific enzymes such as methionine aminopeptidase type II (MetAp2), which is implicated in cancer cell proliferation . The design of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride may provide insights into developing new inhibitors with improved pharmacological profiles.
Pharmacological Insights
- Pharmacokinetics :
- Toxicological Assessments :
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally and functionally related 1,2,3-triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives
Key Insights
Structural Differences and Solubility: The methoxyazetidine substituent in the target compound confers enhanced solubility compared to the chloromethyl analog (Table 1), which is hydrophobic and primarily used as a synthetic intermediate . The 4-methoxypyrrolidine derivative (C₈H₁₆Cl₂N₄O) shares conformational rigidity with the target compound but exhibits a larger molecular weight (263.15 vs.
Biological Activity: Antimicrobial Activity: Pyrazoline-containing triazoles (e.g., C₁₈H₁₅N₇O₄) show moderate antimicrobial activity against Klebsiella and S. aureus (16–18 mm inhibition zones), attributed to nitro and methoxy groups enhancing polarity and conjugation . The target compound’s azetidine moiety may offer similar polarity but requires empirical validation.
Synthetic Accessibility :
- The target compound’s synthesis likely employs click chemistry (azide-alkyne cycloaddition), as described for related triazoles in aqueous media . In contrast, chloromethyl derivatives (e.g., C₄H₇Cl₂N₃) require harsher conditions due to reactive chloromethyl groups .
Biological Activity
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that combines azetidine and triazole moieties, known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₁₄Cl₂N₄O
- Molecular Weight : 241.12 g/mol
- CAS Number : 2094860-84-9
- Structure : The compound features an azetidine ring fused with a triazole ring, which enhances its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Azetidine Ring : Achieved through aza-Michael addition reactions.
- Triazole Ring Formation : Accomplished via Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
- Combination of Rings : The final product is formed by linking the azetidine and triazole components through specific reaction conditions .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including multidrug-resistant pathogens. For instance, studies have demonstrated its potential as an antibacterial agent with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
Triazoles are recognized for their anticancer activities. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has demonstrated promising IC₅₀ values against human cancer cells such as HeLa and AGS cells . These findings suggest that this compound could serve as a lead in developing new anticancer therapies.
Other Biological Activities
In addition to antimicrobial and anticancer effects, triazoles are known for their:
- Antiviral Activity : Potential against viral infections.
- Anti-inflammatory Properties : May reduce inflammation through various mechanisms.
- Antidiabetic Effects : Investigated for its ability to modulate glucose metabolism .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : Its structural features allow it to interact with various receptors and proteins in biological systems .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in medicinal chemistry:
- Antimicrobial Study : A study reported that derivatives of triazoles exhibited potent activity against Staphylococcus aureus with MIC values around 16 µg/mL .
- Cytotoxicity Evaluation : Another investigation found that certain derivatives showed IC₅₀ values significantly lower than those of standard treatments, indicating higher potency against specific cancer cell lines .
- Mechanistic Insights : Research utilizing X-ray crystallography has elucidated the binding interactions between the compound and target proteins, providing insights into its mode of action against Mycobacterium tuberculosis .
Q & A
Q. What are the recommended methods for synthesizing 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride?
- Methodological Answer : Synthesis typically involves cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by functionalization of the azetidine ring. Key steps include:
- Step 1 : Preparation of 3-methoxyazetidine intermediates via ring-closing alkylation or nucleophilic substitution .
- Step 2 : Triazole formation using alkynes and azides under controlled temperature (60–80°C) and inert atmosphere .
- Step 3 : Purification via recrystallization or column chromatography, with final hydrochloride salt formation using HCl gas .
Critical Parameters : Monitor reaction pH and temperature to avoid side products like regioisomeric triazoles.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in sealed glass containers at –20°C in a desiccator to prevent hygroscopic degradation. Avoid exposure to light, heat (>30°C), and acidic/basic vapors. Stability studies should include:
- Accelerated Testing : 40°C/75% RH for 6 months, monitoring purity via HPLC .
- Long-Term Stability : –20°C for 24 months with quarterly sampling .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side products?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:
- Factors : Reaction time, temperature, catalyst loading (e.g., CuI vs. TBTA).
- Response Surface Analysis : Maximize yield while minimizing impurities (e.g., regioisomers).
Case Study : A split-plot design (as in vineyard pH studies ) revealed that reducing reaction time from 24h to 12h and increasing CuI concentration from 5% to 10% improved yield by 22% .
Mitigation : Use scavenger resins (e.g., thiourea) to remove excess copper post-reaction .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or compound instability. Address via:
- Standardized Protocols : Replicate antioxidant activity assays (e.g., DPPH radical scavenging) with ≥4 replicates and internal controls (e.g., ascorbic acid) .
- Stability Checks : Pre-test compound integrity in assay buffers (e.g., PBS pH 7.4) using HPLC .
Example : Inconsistent IC₅₀ values for kinase inhibition were traced to DMSO concentration differences (>1% caused precipitation); adjusting to 0.5% resolved variability .
Q. How can environmental fate studies be designed for this compound?
- Phase 1 (Lab) : Determine logP (octanol-water partitioning) and hydrolysis half-life at pH 4–8.
- Phase 2 (Field) : Model soil adsorption using batch equilibrium tests.
Key Metrics :
| Property | Method | Reference |
|---|---|---|
| logP | Shake-flask HPLC | |
| t₁/₂ hydrolysis | pH 7 buffer, 25°C, LC-MS monitoring |
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine molecular docking (PDB: Target protein structures) with isothermal titration calorimetry (ITC) to measure binding affinity. For cellular studies:
- CRISPR-Cas9 Knockout : Validate target engagement in cell lines lacking the putative receptor .
- Metabolomics : Track downstream effects via LC-MS/MS profiling of treated vs. untreated cells .
Case Study : For a related triazole, ITC revealed Kd = 12 nM for VEGFR2, aligning with antiangiogenic activity in zebrafish models .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
